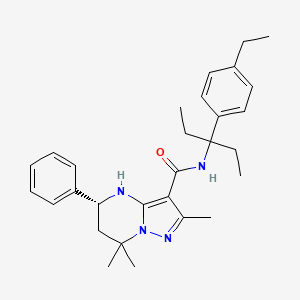
Pyrazolo(1,5-a)pyrimidine-3-carboxamide, N-(1-ethyl-1-(4-ethylphenyl)propyl)-4,5,6,7-tetrahydro-2,7,7-trimethyl-5-phenyl-, (5R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TAK-075 Free base is a chemical compound with the molecular formula C29H38N4OThe compound is a calcium-sensing receptor antagonist, which means it can inhibit the activity of calcium-sensing receptors in the body .
Preparation Methods
The synthesis of TAK-075 Free base involves several steps, including the preparation of intermediate compounds and their subsequent reactions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve multi-step organic synthesis techniques, including condensation reactions, cyclization, and purification processes .
Chemical Reactions Analysis
TAK-075 Free base undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert TAK-075 Free base into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.
Scientific Research Applications
TAK-075 Free base has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its effects on calcium-sensing receptors and its potential role in cellular signaling pathways.
Mechanism of Action
TAK-075 Free base exerts its effects by antagonizing calcium-sensing receptors (CaSR). These receptors play a crucial role in regulating calcium homeostasis in the body. By inhibiting CaSR, TAK-075 Free base can modulate calcium levels and influence various physiological processes. The molecular targets and pathways involved include the inhibition of CaSR-mediated signaling cascades, which can affect bone metabolism and other calcium-dependent functions .
Comparison with Similar Compounds
TAK-075 Free base is unique compared to other calcium-sensing receptor antagonists due to its specific chemical structure and potency. Similar compounds include:
NPS 2143: Another CaSR antagonist with a different chemical structure.
Ronacaleret: A compound with similar antagonistic effects on CaSR but different pharmacokinetic properties.
Cinacalcet: A well-known CaSR antagonist used clinically for treating hyperparathyroidism.
TAK-075 Free base stands out due to its unique molecular interactions and potential therapeutic applications, making it a valuable compound for further research and development.
Properties
CAS No. |
667931-25-1 |
|---|---|
Molecular Formula |
C29H38N4O |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
(5R)-N-[3-(4-ethylphenyl)pentan-3-yl]-2,7,7-trimethyl-5-phenyl-5,6-dihydro-4H-pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C29H38N4O/c1-7-21-15-17-23(18-16-21)29(8-2,9-3)31-27(34)25-20(4)32-33-26(25)30-24(19-28(33,5)6)22-13-11-10-12-14-22/h10-18,24,30H,7-9,19H2,1-6H3,(H,31,34)/t24-/m1/s1 |
InChI Key |
UEEHORXWFOHMHK-XMMPIXPASA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(CC)(CC)NC(=O)C2=C3N[C@H](CC(N3N=C2C)(C)C)C4=CC=CC=C4 |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CC)(CC)NC(=O)C2=C3NC(CC(N3N=C2C)(C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


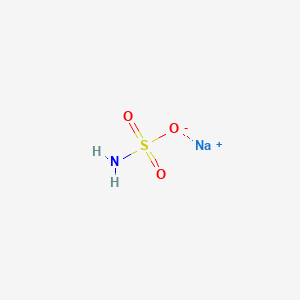
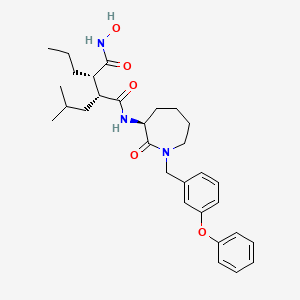
![2-[(1S,3R,9S,11R,14S)-9-[3-(diaminomethylideneamino)propyl]-4,7,10,18-tetraoxo-2,5,8,19-tetrazatricyclo[9.6.2.014,19]nonadecan-3-yl]acetic acid](/img/structure/B10853345.png)
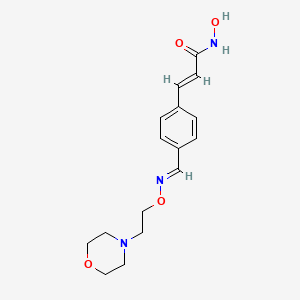
![[3-(3-hydroxybenzoyl)phenyl] sulfamate](/img/structure/B10853355.png)

![(3Z)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-5-hydroxy-2,3-dihydro-1H-indol-2-one](/img/structure/B10853369.png)
![Sub[-Tyr-Arg-Leu-Arg-Tyr-NH2]2](/img/structure/B10853374.png)
![[4-(2-hydroxybenzoyl)phenyl] sulfamate](/img/structure/B10853380.png)
![[3-(3-methoxybenzoyl)phenyl] sulfamate](/img/structure/B10853382.png)
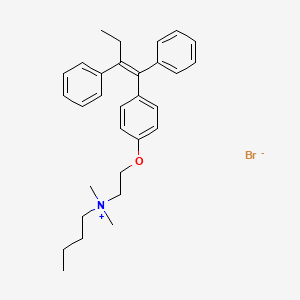
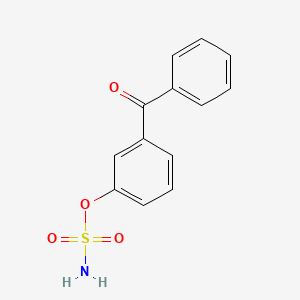
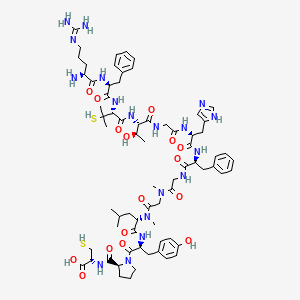
![[4-(2-methoxybenzoyl)phenyl] sulfamate](/img/structure/B10853392.png)
